molecular formula C8H5F3N2O B3195862 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 935519-13-4

2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3195862
CAS No.: 935519-13-4
M. Wt: 202.13
InChI Key: QSOSJQGBTVGIEN-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile” is a synthetic compound with the molecular formula C7H6F3NO . It is a liquid at room temperature and is used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), which includes “this compound”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties are not provided in the sources.

Scientific Research Applications

Synthesis and Structural Analysis

2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile and its derivatives have been a focus of scientific research due to their intriguing chemical properties and potential applications. One study involved the synthesis and crystal structure determination of related compounds, where the molecular structures exhibited nearly the same configuration, with variations in substituents affecting the intermolecular interaction patterns (Moustafa & Girgis, 2007).

Spectroscopic and Structural Features

Another area of research explored the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives, shedding light on their structural differences and interaction patterns. Such studies offer insights into the supramolecular structure and spectral properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Tranfić et al., 2011).

Crystallographic Studies

Crystallographic studies have also been conducted on hexahydrocycloocta[b]pyridine-3-carbonitriles, derivatives of this compound. These studies reveal how simple changes in the molecular structure can significantly alter supramolecular motifs and intermolecular interaction patterns, demonstrating the versatility of these compounds in scientific research (Vishnupriya et al., 2014).

Application in NLO Materials and Corrosion Inhibition

Research has also delved into the application of pyridine derivatives in non-linear optical (NLO) materials and corrosion inhibition. For example, the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid was investigated, highlighting the potential of these compounds in protective coatings and materials science (Ansari et al., 2015).

Pharmaceutical Applications

While the initial request excluded drug-related information, it's worth noting that derivatives of this compound have been explored in pharmaceutical contexts, particularly in the synthesis of compounds with potential antibacterial activity. This underscores the broad applicability of these compounds beyond the confines of traditional chemistry research (Bogdanowicz et al., 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 .

Future Directions

The future directions of “2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile” and other TFMP derivatives are expected to be promising. They are anticipated to find many novel applications in the agrochemical, pharmaceutical, and functional materials fields .

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-14-7-5(4-12)2-3-6(13-7)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOSJQGBTVGIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-chloro-6-trifluoromethyl-nicotinonitrile (0.5 g, 2.4 mmol) in methanol (30 mL) was added sodium methylate in small portion (2 mol eq, 0.26 g). The reaction mixture was heated at 60° C. overnight. The solvent was distilled under reduced pressure and water was added to the residue. The aqueous solution was extracted with EtOAc (3×25 mL) and the organic phases were evaporated at reduced pressure to give 28c as a pale yellow oil (0.48 g, 2.33 mmol, 97% Yield). 1HNMR (DMSO, 200 MHz) δ 4.04 (s, 3H), 7.71 (d, 1H, J=6), 8.59 (d, 1H, J=6).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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